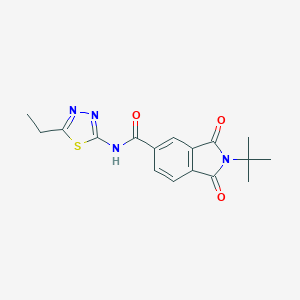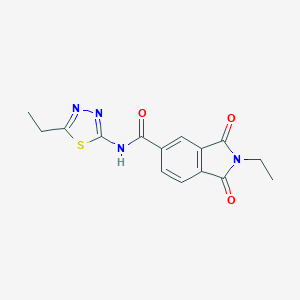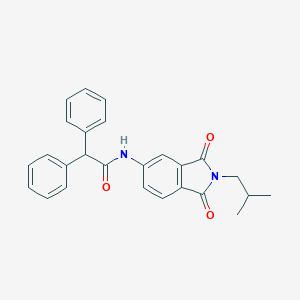![molecular formula C30H28N2O6S B303168 N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide], commonly known as SDB-001, is a synthetic cannabinoid that has gained attention in recent years due to its potential for use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used as research tools to better understand the endocannabinoid system.
作用機序
SDB-001 acts as a potent agonist of CB1 and CB2 receptors, which are found throughout the body and play a key role in various physiological processes. When SDB-001 binds to these receptors, it can activate downstream signaling pathways that lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
SDB-001 has been shown to have a variety of biochemical and physiological effects, including:
- Increased release of dopamine and other neurotransmitters in the brain
- Modulation of pain perception
- Alteration of immune function
- Modulation of cardiovascular function
- Modulation of gastrointestinal function
実験室実験の利点と制限
One advantage of using SDB-001 in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors in a more targeted manner. However, one limitation of using SDB-001 is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.
将来の方向性
There are several potential future directions for research on SDB-001, including:
- Further exploration of its effects on the endocannabinoid system and its role in various physiological processes
- Investigation of its potential as a therapeutic agent for conditions such as chronic pain, inflammation, and anxiety
- Development of more potent and selective synthetic cannabinoids based on the structure of SDB-001
- Examination of the potential for SDB-001 to interact with other receptors and signaling pathways in the body
In conclusion, SDB-001 is a synthetic cannabinoid that has potential as a research tool for better understanding the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
合成法
SDB-001 can be synthesized using a multistep process that involves the reaction of 4-methoxybenzyl chloride with 3,5-dimethylbenzenesulfonyl chloride to form the intermediate 4-methoxybenzyl 3,5-dimethylbenzenesulfonate. This intermediate can then be reacted with 2-(4-methoxyphenyl)acetic acid and triethylamine to form SDB-001.
科学的研究の応用
SDB-001 has been used in scientific research to better understand the endocannabinoid system and its role in various physiological processes. Specifically, SDB-001 has been used to study the effects of synthetic cannabinoids on CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
特性
製品名 |
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] |
|---|---|
分子式 |
C30H28N2O6S |
分子量 |
544.6 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-[3-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C30H28N2O6S/c1-37-25-13-9-21(10-14-25)17-29(33)31-23-5-3-7-27(19-23)39(35,36)28-8-4-6-24(20-28)32-30(34)18-22-11-15-26(38-2)16-12-22/h3-16,19-20H,17-18H2,1-2H3,(H,31,33)(H,32,34) |
InChIキー |
XMSOPWKXSKUWEG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)